C17H19ClN4O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H19ClN4O3S2 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, multiple nitrogen atoms, and sulfonyl groups. Its molecular weight is approximately 426.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H19ClN4O3S2 involves multiple steps, typically starting with the preparation of the core aromatic structure, followed by the introduction of functional groups. Common synthetic routes include:
Aromatic Substitution: Introduction of the chlorine atom to the aromatic ring through electrophilic aromatic substitution.
Amidation: Formation of amide bonds by reacting carboxylic acids with amines.
Sulfonation: Introduction of sulfonyl groups using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of This compound often involves large-scale batch reactions, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process typically includes:
Reactor Setup: Use of stainless steel reactors with temperature and pressure control.
Purification: Multi-step purification processes including crystallization, filtration, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
C17H19ClN4O3S2: undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
C17H19ClN4O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of C17H19ClN4O3S2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
C17H19ClN4O3S2: can be compared with other similar compounds based on its structure and reactivity:
Properties
Molecular Formula |
C17H19ClN4O3S2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S2/c1-21(2)27(24,25)8-7-22-9-14(23)15(16(22)19)17-20-13(10-26-17)11-3-5-12(18)6-4-11/h3-6,10,19,23H,7-9H2,1-2H3 |
InChI Key |
LLXPWXKSHIEXKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.